Bilaid A1
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOANKSJQDQJAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Isolation of Bilaid A1
Identification of Microbial Sources and Environmental Niches
The initial identification of Bilaid A1 is linked to its production by certain microorganisms found in specific environmental niches. This process is a crucial step in the biodiscovery of natural products. researchgate.netnih.gov
Specific Penicillium Species and Geographic Origin
This compound is associated with an Australian estuarine isolate of Penicillium sp. designated MST-MF667. bioaustralis.combioaustralis.com The genus Penicillium is well-known for its diverse species, which are ubiquitous soil fungi found in various habitats globally, including forests, damp indoor environments, and marine habitats. britannica.comwikipedia.orgnih.govmicrobiologyjournal.org The specific geographic origin of the Penicillium sp. MST-MF667 isolate is an estuarine environment in Australia. bioaustralis.combioaustralis.com
Strain Cultivation and Fermentation Parameters
The cultivation of microbial strains, such as Penicillium sp. MST-MF667, is essential for obtaining sufficient quantities of secondary metabolites like this compound. General microbial cultivation involves processes that can include growth in liquid or on agar (B569324) media, with parameters such as temperature and cultivation time being significant factors influencing growth. researchgate.netagrojournal.org For fungal strains, incubation temperatures around 30°C are commonly used. researchgate.net Fermentation, a metabolic process carried out by microorganisms, is often employed to enhance the production of desired compounds. byo.com While specific parameters for the cultivation and fermentation of Penicillium sp. MST-MF667 for optimal this compound production are not detailed in the provided information, the general principles of microbial cultivation and fermentation for obtaining natural products from fungi would apply.
Methodologies for Extraction and Purification of this compound
The extraction and purification of this compound from its microbial source involve a series of laboratory techniques aimed at separating the compound from the complex mixture of cellular components and fermentation byproducts. bioted.es
Solvent Partitioning Techniques
Solvent partitioning is a common technique used in the initial stages of natural product extraction. This method relies on the differential solubility of compounds in two immiscible solvents to separate them. biocompare.com While specific details regarding the solvent partitioning techniques used for this compound are not provided, it is a standard approach in the isolation of compounds from microbial extracts.
Chromatographic Separation Strategies
Chromatographic methods are indispensable for the purification of natural products, allowing for the separation of compounds based on various principles such as polarity, size, or charge. bioaustralis.com These strategies are often employed after initial extraction steps to obtain highly pure compounds. Although the precise chromatographic strategies applied to this compound are not explicitly described, techniques like high-pressure liquid chromatography (HPLC) are frequently used for the purification of peptides and other natural products. nih.gov
Initial Structural Elucidation Approaches for this compound
The initial structural elucidation of a chemical compound involves determining its molecular formula and the arrangement of its atoms. anu.edu.auslideshare.net For this compound, which is described as an unusual tetrapeptide, structural elucidation approaches would have involved techniques commonly used for organic molecules, particularly peptides. bioaustralis.comcaymanchem.com These techniques typically include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). anu.edu.aumdpi.comyoutube.com NMR provides information about the carbon-hydrogen framework and functional groups, while MS helps determine the molecular weight and formula. anu.edu.aumdpi.com The description of this compound as a tetrapeptide with unusual alternating LDLD chirality suggests that techniques capable of determining stereochemistry were also employed. bioaustralis.com this compound has a molecular formula of C28H39N5O4. caymanchem.comnih.gov
Spectroscopic Analysis Modalities
Spectroscopic methods played a crucial role in the identification and structural elucidation of Bilaid A and its analogues, including this compound. Nuclear Magnetic Resonance (NMR) spectroscopy was a primary technique utilized for determining the chemical structures of the isolated bilaids. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule, which is essential for piecing together the complete structure.
Mass spectrometry is another general method widely used in structure elucidation, providing information about the molecular weight and fragmentation pattern of a compound, which can help in determining the molecular formula and identifying structural subunits. libretexts.org While the search results specifically mention NMR for the bilaids' structural identification, mass spectrometry is a standard complementary technique in such studies.
Chemical Derivatization and Degradation Studies
Chemical derivatization and degradation studies were integral to the structural identification process of the bilaids. nih.gov Chemical derivatization involves chemically modifying a compound to alter its properties, often to facilitate analysis or to confirm the presence of specific functional groups. This technique can be particularly useful for compounds that may not be readily amenable to direct spectroscopic analysis. frontiersin.orgnih.gov
Degradation studies involve breaking down a molecule into smaller, identifiable fragments. Analysis of these fragments can provide valuable information about the connectivity of atoms and the arrangement of functional groups within the original molecule. nih.govcaymanchem.com By studying the degradation products, researchers can infer structural features of the intact compound. The application of these methods, alongside spectroscopic data, contributed to the comprehensive understanding of the chemical structure of the bilaids. nih.gov
Stereochemical Determination Methods
The bilaids are notable for their unusual alternating LDLD chirality in their amino acid sequence. nih.govnih.gov Determining the stereochemistry, or the three-dimensional arrangement of atoms, is a critical step in the full characterization of a chiral compound like this compound.
Several methods were employed for the stereochemical determination of the bilaids, including Marfey's analysis and total synthesis. nih.gov Marfey's analysis is a technique commonly used to determine the absolute configuration of amino acids within a peptide. Total synthesis, the complete chemical synthesis of a molecule from simpler precursors, can also confirm a proposed structure and its stereochemistry by comparing the properties of the synthetic compound to the isolated natural product. nih.gov
Other advanced techniques for stereochemical determination mentioned in scientific literature, which could be relevant in the context of complex natural products, include optical rotations, Electronic Circular Dichroism (ECD) spectroscopy in conjunction with Time-Dependent Density Functional Theory (TD-DFT) calculations, high field NMR studies, molecular modeling, exciton-coupled circular dichroism (ECCD) using specialized reagents, powder X-Ray Diffraction analysis, and the analysis of Residual Dipolar Couplings (RDCs) in NMR spectroscopy. nih.govbioaustralis.comnih.gov The application of these varied methods allows for a comprehensive determination of the complex stereochemical features of natural products and their analogues.
Biosynthetic Pathways and Engineering of Bilaid A1
Elucidation of Key Enzymatic Steps in Bilaid A1 Formation
Based on the general mechanism of NRPS, the key enzymatic steps in the formation of Bilaid A (and subsequently this compound) would involve the sequential action of the domains within the bilaid synthetase NRPS. These steps would include:
Amino acid activation: Each amino acid (L-phenylalanine, D-valine, L-valine, D-phenylalanine) is recognized and activated by its cognate A domain, forming an aminoacyl adenylate intermediate with the consumption of ATP.
Thioesterification: The activated aminoacyl group is transferred from the A domain to the thiol group of the phosphopantetheine arm attached to the T domain within the same module.
Epimerization: For the D-amino acids (D-valine and D-phenylalanine), an E domain likely acts on the L-isomer attached to the T domain, converting it to the D-configuration.
Peptide bond formation: The C domain catalyzes the formation of a peptide bond between the growing peptide chain on an upstream module's T domain and the aminoacyl residue on the downstream module's T domain.
Translocation: The elongated peptide chain is translocated to the T domain of the module that just added the new amino acid.
Release and modification: Once the tetrapeptide chain is assembled, a terminal domain (likely a TE domain) releases the peptide from the NRPS. The formation of the C-terminal amide in this compound would involve further enzymatic activity, potentially by the releasing enzyme or a separate enzyme nih.gov.
The precise order of modules and the location of epimerization domains within the putative bilaid NRPS would dictate the LDLD chirality sequence observed in the natural product Bilaid A.
Genetic Basis and Biosynthetic Gene Cluster Analysis for this compound
The genes encoding the NRPS and associated enzymes responsible for the biosynthesis of a natural product are typically organized into a biosynthetic gene cluster (BGC) in the organism's genome. Identifying and analyzing the BGC for bilaids in Penicillium sp. MST-MF667 would provide the genetic blueprint for their synthesis.
Bioinformatics analysis of fungal genomes has been successful in identifying putative BGCs for various secondary metabolites, including non-ribosomal peptides. Such analysis involves searching for genes encoding characteristic NRPS domains (A, T, C, E, TE) and other enzymes that might be involved in precursor supply or modification. While the specific BGC for bilaids is not detailed in the provided search results, its identification would involve genome sequencing of Penicillium sp. MST-MF667 and computational analysis to locate clustered genes predicted to encode the necessary biosynthetic machinery. Comparative genomic analysis with other fungi known to produce similar peptides could also aid in identifying the bilaid BGC.
Strategies for Biosynthetic Pathway Manipulation and Yield Optimization
Manipulating the biosynthetic pathway of natural products like bilaids offers opportunities to increase yield, produce analogues, or activate silent gene clusters. Strategies for manipulating NRPS-mediated pathways include:
Genetic Engineering of the BGC: This can involve overexpression of pathway genes, introduction of stronger promoters, or modification of regulatory genes to enhance the expression of the bilaid synthetase and associated enzymes.
Module and Domain Swapping: The modular nature of NRPS enzymes allows for the potential to swap entire modules or individual domains (such as A or E domains) to alter substrate specificity or introduce different modifications, potentially leading to the production of novel bilaid analogues.
Precursor Engineering: Increasing the availability of precursor amino acids, particularly the less common D-isomers, could potentially improve bilaid production.
Strain Engineering: Optimizing the host organism's metabolism to favor secondary metabolite production and minimize competing pathways can enhance yield. This might involve modifying transport mechanisms or resistance genes within the BGC.
Culture Condition Optimization: Environmental factors and nutrient availability can significantly impact the expression of BGCs and the production of secondary metabolites. Optimizing fermentation conditions can lead to improved yields.
While these strategies are generally applicable to NRPS pathways, their specific application to bilaid biosynthesis would require detailed knowledge of the bilaid BGC and the enzymes involved.
Chemoenzymatic and Semi-Synthetic Approaches to this compound and Analogs
Chemoenzymatic and semi-synthetic approaches combine chemical synthesis with enzymatic transformations to produce natural products and their analogues. This compound itself is described as a semi-synthetic analogue of the natural product Bilaid A, involving the conversion of the terminal carboxylate to its corresponding amide nih.gov. This highlights a semi-synthetic strategy where a naturally produced intermediate (Bilaid A) is chemically modified to yield the desired product (this compound) nih.gov.
Semi-synthetic approaches can be particularly useful when the natural product is difficult to obtain in large quantities from fermentation or when specific structural modifications are desired that are not naturally catalyzed by the organism's enzymatic machinery. For bilaids, this could involve:
Isolation of Bilaid A: Obtaining the natural tetrapeptide from Penicillium sp. MST-MF667 through fermentation and purification nih.gov.
Chemical Amidation: Converting the C-terminal carboxyl group of Bilaid A to an amide to yield this compound nih.gov.
Molecular Pharmacology and Mechanism of Action of Bilaid A1 and Its Analogs
Receptor Binding Profile and Affinities of Bilaid A1
The pharmacological activity of this compound is primarily mediated through its interaction with opioid receptors. Studies have investigated its binding affinity and selectivity across the main opioid receptor subtypes: µ-opioid (MOPr), κ-opioid (KOPr), and δ-opioid (DOPr) receptors.
Engagement with the µ-Opioid Receptor (MOPr)
This compound functions as an agonist at the µ-opioid receptor. bioaustralis.combioaustralis.com Research indicates that this compound exhibits affinity for the human MOPr. In studies using HEK293 cell membranes expressing the human MOPr, this compound demonstrated a Ki value of 750 nM. bioaustralis.com Its precursor, Bilaid A, showed a more modest affinity for the human MOPr with a Ki of 3.1 µM, which was improved fourfold to 0.75 µM through C-terminal amidation, leading to this compound. scitechdaily.comnih.gov Analogs like bilorphin (B10817563) have shown even higher affinity, with a Ki of 1.1 nM for the MOPr. scitechdaily.comnih.gov Functional assays, such as the inhibition of forskolin-induced cAMP accumulation in HEK293 cells expressing the human MOPr, further support the agonist activity of this compound, showing 47% inhibition at a concentration of 10 µM. bioaustralis.com Bilorphin has also been shown to act as an agonist in patch-clamp recordings of G protein-activated, inwardly rectifying potassium channel (GIRK) currents in rat locus coeruleus (LC) neurons, which natively express MOPr. scitechdaily.com
Selectivity against Other Opioid Receptor Subtypes (κ-Opioid and δ-Opioid Receptors)
Studies on related compounds in the bilaid series have provided insights into their selectivity profiles. Most compounds investigated showed moderate to high affinity at MOPr and DOPr, with preferential binding for MOPr and DOPr over KOPr. guidetopharmacology.org Specifically, compounds in the series generally displayed low affinity (Ki > 100 nM) for the KOPr. guidetopharmacology.org While some compounds showed affinity at DOPr, the bilaid derivatives, particularly bilorphin, have been characterized as potent and selective MOPr agonists. scitechdaily.comnih.gov This selectivity is supported by functional studies in systems like rat locus coeruleus neurons, which express MOPr but not DOPr or KOPr, where bilorphin's actions were completely reversed by a selective MOPr antagonist. scitechdaily.com
Here is a table summarizing the approximate binding affinities discussed:
Note: Affinity values can vary depending on the specific assay conditions and cell lines used.
G Protein-Coupled Receptor (GPCR) Biased Signaling by this compound and its Derivatives
GPCRs, including opioid receptors, can signal through multiple intracellular pathways, primarily via G protein coupling and β-arrestin recruitment. Biased signaling occurs when a ligand preferentially activates one pathway over another. biomol.comresearchgate.net This functional selectivity is a key area of research for developing drugs with potentially improved therapeutic profiles and reduced side effects. biomol.com
Differential Recruitment of G Protein Pathways
A significant finding regarding the bilaid derivatives, particularly bilorphin, is their demonstration of G protein-biased signaling at the MOPr. scitechdaily.comnih.gov Unlike many traditional opioid peptides that robustly recruit β-arrestin, bilorphin is characterized as a G protein-biased agonist. scitechdaily.comnih.gov This means that upon binding to the MOPr, bilorphin preferentially activates G protein-mediated signaling pathways. The MOPr is known to couple primarily to Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. youtube.com The G protein bias observed with bilorphin suggests a preference for activating these inhibitory G protein pathways over recruiting β-arrestin. scitechdaily.comnih.gov
β-Arrestin Recruitment and Receptor Internalization Dynamics
In contrast to their preferential activation of G protein pathways, bilaid derivatives like bilorphin show minimal recruitment of β-arrestin. scitechdaily.comnih.gov β-arrestin recruitment is typically involved in the desensitization and internalization of GPCRs, as well as initiating G protein-independent signaling cascades. researchgate.netsydney.edu.au The finding that bilorphin marginally recruits β-arrestin and causes no receptor internalization is a notable characteristic. scitechdaily.comnih.gov This biased profile, favoring G protein signaling over β-arrestin recruitment and internalization, is hypothesized to contribute to a potentially improved safety profile compared to unbiased or β-arrestin-biased agonists. scitechdaily.cominverse.com
Downstream Intracellular Signaling Cascades Modulated by this compound
The primary downstream intracellular signaling cascade modulated by MOPr activation via Gi/o proteins is the inhibition of adenylyl cyclase, leading to decreased production of cyclic adenosine (B11128) monophosphate (cAMP). youtube.com this compound has been shown to inhibit forskolin-induced cAMP accumulation in cells expressing the human MOPr, indicating its ability to modulate this pathway. bioaustralis.com Forskolin is commonly used to elevate intracellular cAMP levels by directly activating adenylyl cyclase, and the inhibition of this effect by an agonist like this compound demonstrates its functional coupling to inhibitory G proteins downstream of the receptor. bioaustralis.com Analogs of bilaid A were also screened for their ability to inhibit forskolin-induced cAMP formation, further highlighting this as a key signaling readout for this class of compounds. scitechdaily.comnih.gov While GPCRs can also modulate other downstream pathways such as those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), the available information specifically links this compound and its analogs to the modulation of the cAMP pathway through Gi/o protein activation. bioaustralis.comyoutube.combioregistry.io
Compound Names and PubChem CIDs
Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:
Regulation of Adenylyl Cyclase Activity and cAMP Accumulation
This compound functions as an agonist at the μ-opioid receptor (MOR). medchemexpress.comcaymanchem.com Opioid receptors, including the MOR, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.org Activation of MORs is typically coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the activated Gi/Go proteins can inhibit adenylyl cyclase (AC) activity. wikipedia.org
Adenylyl cyclase is a key enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. nih.govwikipedia.org Inhibition of AC by activated Gi/Go proteins leads to a decrease in intracellular cAMP levels. wikipedia.org
Studies investigating the effect of this compound on cAMP accumulation have demonstrated its ability to inhibit forskolin-induced cAMP production in cells expressing the human μ-opioid receptor. caymanchem.com Forskolin is a direct activator of adenylyl cyclase, and its effect can be counteracted by agonists that inhibit AC activity via Gi/Go protein coupling. The observed inhibition of forskolin-induced cAMP accumulation by this compound is consistent with its action as a MOR agonist coupled to inhibitory G proteins. caymanchem.com
For example, in one study, this compound at a concentration of 10 µM inhibited forskolin-induced cAMP accumulation by 47% in HEK293 cells expressing the human μ-opioid receptor. caymanchem.com This finding provides direct evidence for this compound's modulatory effect on the adenylyl cyclase/cAMP signaling pathway.
The interaction of this compound with the μ-opioid receptor and its subsequent impact on adenylyl cyclase activity and cAMP levels is a primary mechanism contributing to its pharmacological profile.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cascades that play critical roles in mediating cellular responses to a wide array of extracellular stimuli, including growth factors, cytokines, and stress signals. gsea-msigdb.orgqiagen.comassaygenie.comresearchgate.net These pathways are involved in regulating diverse cellular processes such as proliferation, differentiation, survival, and apoptosis. qiagen.comresearchgate.net
MAPK pathways typically involve a cascade of phosphorylation events, where a MAPK kinase kinase (MAPKKK) phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. qiagen.com The activated MAPK can then phosphorylate various downstream targets, including transcription factors and other proteins, leading to changes in gene expression and cellular function. qiagen.comresearchgate.net
While GPCRs, including opioid receptors, are known to couple to and activate various intracellular signaling pathways beyond adenylyl cyclase modulation, such as phospholipase C and MAPK pathways, specific detailed research findings on the direct activation of MAPK pathways by this compound were not available in the consulted literature. The activation of MAPK pathways by opioid receptors can occur through various mechanisms, which may involve β-arrestin scaffolding or transactivation of receptor tyrosine kinases. However, the precise mechanisms and the extent to which this compound activates specific MAPK pathways (e.g., ERK, JNK, p38) require further investigation.
Structure Activity Relationships Sar of Bilaid A1 and Its Peptidic Analogs
Analysis of Bilaid A1's Core Peptidic Scaffold and Amino Acid Configuration
This compound is a tetrapeptide with the sequence H-L-Phe-D-Val-L-Val-D-Phe-NH₂ (FvVf-NH₂). bioaustralis.comcaymanchem.com Its core peptidic scaffold, derived from natural bilaids, features an unusual alternating LDLD configuration of its amino acids. researchgate.netnih.govnih.govpnas.org This specific arrangement of stereochemistry is a key characteristic that distinguishes it from typical opioid peptides, which often consist solely of L-amino acids. researchgate.netpnas.orgbiopharmaspec.com
Significance of Alternating LDLD Chirality
The alternating LDLD chirality of the bilaid scaffold is significant for several reasons. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in drug-receptor interactions because biological targets like receptors are often chiral and exhibit stereoselectivity. nih.govrsc.orgwikipedia.org The specific LDLD configuration in bilaids is unusual among known opioid peptides and is thought to impart inherent biostability to the molecule. researchgate.net This unusual stereochemistry can influence the peptide's conformation and its ability to interact productively with the binding site of the MOPr, potentially contributing to its observed pharmacological profile. researchgate.netnih.govnih.gov Studies on analogs with different stereochemical configurations (e.g., DLDL, LLDD, DDLL, or LLLL) generally showed reduced or no MOPr activity, highlighting the importance of the native LDLD arrangement. researchgate.net
Impact of Amino Acid Substitutions on Receptor Affinity and Signaling Bias
Modifications to the amino acid sequence of this compound and its analogs have a significant impact on their affinity for the MOPr and their signaling bias. caymanchem.comnih.govgenscript.comsmolecule.com The binding affinity of this compound itself at the human MOPr was reported as a Kᵢ of 750 nM in HEK293 cell membranes. caymanchem.com
Positional Scanning and Alanine (B10760859) Scanning Mutagenesis
Positional scanning and alanine scanning mutagenesis are systematic techniques used to probe the contribution of individual amino acid residues to peptide function. genscript.commybiosource.comnih.govnih.gov Alanine scanning involves replacing each amino acid residue in a sequence with alanine, a small, inert amino acid, to determine the importance of the original residue's side chain for activity. genscript.commybiosource.com While the provided text does not detail specific positional or alanine scanning data for this compound itself, the application of such techniques to peptide scaffolds is a standard approach in SAR studies to identify critical residues for receptor binding and downstream signaling. genscript.commybiosource.comnih.govfrontiersin.org For instance, alanine scanning can reveal "hot spots" where a substitution leads to a significant loss of function, indicating the importance of that residue for the peptide's interaction with its target. genscript.com
Modifications at N- and C-Termini (e.g., Amidation, Glycosylation)
Modifications at the N- and C-termini of peptides can significantly influence their properties, including receptor binding, stability, and bioavailability. nih.govpeptide.comlifetein.comnih.gov For this compound, C-terminal amidation has been shown to enhance MOPr agonist potency. bioaustralis.com Bilaid A (FvVf-OH), the precursor with a free carboxyl terminus, showed more modest affinity (Kᵢ = 3.1 μM) compared to this compound (FvVf-NH₂), which has a C-terminal amide and a Kᵢ of 750 nM. researchgate.netcaymanchem.com This represents a 4-fold improvement in affinity with amidation. researchgate.net
Glycosylation, the attachment of sugar moieties, is another modification that can impact peptide properties. nih.govnih.govlshtm.ac.uknih.gov While bilorphin (B10817563), a designed analog of bilaid C, was systemically inactive, glycosylating its C-terminal residue to create bilactorphin resulted in an analog that was effective in vivo via subcutaneous and oral administration. researchgate.netnih.govnih.gov This highlights the potential of glycosylation to improve the in vivo activity and potentially the bioavailability of bilaid-based peptides. researchgate.netnih.govnih.govnih.gov
Rational Design Principles for Enhanced Agonist Properties
The understanding of the SAR of bilaids, particularly the significance of the LDLD scaffold and the impact of terminal modifications, has facilitated the rational design of analogs with enhanced agonist properties, specifically focusing on achieving G protein-biased signaling at the MOPr. nih.govnih.govthemarkfoundation.org Rational drug design involves using structural and pharmacological information to guide the synthesis of new compounds with desired characteristics. nih.govthemarkfoundation.org
Development of Potent G Protein-Biased MOPr Agonists (e.g., Bilorphin, Bilactorphin)
Building upon the natural bilaid scaffold, researchers have developed potent G protein-biased MOPr agonists like bilorphin and bilactorphin. researchgate.netnih.govnih.govnih.govnih.govnih.gov Bilorphin, derived from bilaid C (YvVf-OH), was designed as a potent and selective MOPr agonist with significant G protein bias. researchgate.netnih.govnih.govnih.gov It exhibits a high affinity for the MOPr, with a Kᵢ of 1.1 nM. nih.govnih.govguidetoimmunopharmacology.org
A key feature of bilorphin is its functional selectivity, or bias, towards G protein signaling over β-arrestin recruitment. researchgate.netnih.govnih.gov This is a desirable property for opioid analgesics, as G protein signaling is thought to mediate the desired pain relief, while β-arrestin recruitment is linked to many of the common opioid side effects like respiratory depression, constipation, and tolerance. researchgate.netnih.govnih.govnih.gov Bilorphin promotes minimal β-arrestin recruitment and receptor internalization, exhibiting a G protein bias similar to oliceridine, a nonpeptide biased agonist. researchgate.netnih.govnih.govguidetopharmacology.org Molecular dynamics simulations suggest that bilorphin adopts a distinct conformational shape and interacts with the MOPr in a manner that favors G protein coupling. researchgate.netnih.govnih.govpnas.org
Bilactorphin is a glycosylated analog of bilorphin, developed to improve in vivo activity. researchgate.netnih.govnih.govnih.govguidetopharmacology.org Glycosylation of the C-terminal residue of bilorphin resulted in bilactorphin, which demonstrated efficacy in vivo via subcutaneous and oral administration, unlike bilorphin which was systemically inactive. researchgate.netnih.govnih.govnih.govguidetopharmacology.org While bilactorphin showed a small loss of potency compared to bilorphin in G protein signaling assays, it displayed increased internalization and β-arrestin recruitment compared to bilorphin. nih.gov Nevertheless, the development of bilactorphin validated the bilaid tetrapeptide backbone as a platform for developing orally active opioid analgesics. researchgate.net
Computational Approaches to SAR Prediction and Optimization
Computational methods play a vital role in modern SAR studies, enabling the prediction of biological activity and guiding the design of optimized compounds. oncodesign-services.commedcraveonline.com For bilaid peptides and their interaction with the µ-opioid receptor, computational approaches such as molecular docking, molecular dynamics simulations, and QSAR modeling can provide valuable insights into the structural basis of their activity. researchgate.netmdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound or its analogs) to a receptor (the MOPr). nih.govmdpi.com This method helps visualize the potential interactions between the peptide and the receptor binding site. researchgate.net
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system, allowing researchers to observe the stability of the ligand-receptor complex and the dynamic interactions involved. mdpi.comresearchgate.net MD simulations can provide insights into conformational changes in both the ligand and the receptor upon binding and the role of the surrounding environment, such as the lipid bilayer for membrane proteins like the MOPr. nih.govnih.govmdpi.com
While specific detailed computational studies focusing solely on molecular docking and dynamics simulations of this compound itself were not extensively found in the provided search results, the application of these techniques to related opioid peptides and receptor interactions is well-established. For example, molecular docking and MD simulations have been used to study the binding poses and interactions of bilorphin (a potent analog derived from Bilaid C) and endomorphin-2 with the MOPr, revealing crucial interactions like the salt bridge between the ligand's protonated amine and Asp147 in the receptor. researchgate.net These types of simulations are invaluable for understanding the molecular basis of biased agonism and the impact of structural modifications on receptor interaction. nih.gov
Preclinical Pharmacological Investigations of Bilaid A1 and Its Derivatives in Experimental Models
In Vitro Assays for Receptor Function and Signaling
In vitro studies provide fundamental insights into a compound's direct interaction with its molecular target and the immediate downstream signaling events. For Bilaid A1, a compound identified as a tetrapeptide agonist of the μ-opioid receptor, in vitro assays have been instrumental in characterizing its binding affinity and functional activity. wmcloud.org
Radioligand Binding Assays
Radioligand binding assays are employed to quantify the affinity of a compound for a specific receptor. In studies investigating this compound and related compounds, competitive binding assays were performed using membranes from HEK293 cells expressing the human μ-opioid receptor (hMOPr). wmcloud.orgguidetopharmacology.org These assays typically involve the use of a radiolabeled ligand that selectively binds to the receptor, which is then displaced by increasing concentrations of the test compound.
Research has shown that Bilaid A, a related tetrapeptide, exhibited a binding affinity (Ki) of 3.1 µM at the hMOPr. guidetopharmacology.org The conversion of the C-terminal carboxylate of Bilaid A to its corresponding amide, resulting in this compound (FVVF-NH2), led to an enhancement in affinity. guidetopharmacology.orgwikipedia.org this compound demonstrated a Ki of 750 nM in HEK293 cell membranes expressing the human μ-opioid receptor, indicating a approximately 4-fold improvement in binding affinity compared to Bilaid A. wmcloud.orgguidetopharmacology.org
| Compound | Receptor | Ki (nM) | Cell Line |
| Bilaid A | hMOPr | 3100 | HEK293 |
| This compound | hMOPr | 750 | HEK293 |
Functional Cell-Based Assays (e.g., cAMP accumulation, G protein activation, β-arrestin translocation)
Functional cell-based assays are used to assess the downstream signaling events triggered by receptor activation. For G protein-coupled receptors (GPCRs) like the μ-opioid receptor, these assays often measure changes in second messengers such as cyclic AMP (cAMP), G protein activation, or the recruitment of regulatory proteins like β-arrestin. guidetopharmacology.orgresearchgate.netguidetopharmacology.orgtocris.comcenmed.comnih.gov Biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key aspect explored through these assays. guidetopharmacology.orgcenmed.com
This compound has been evaluated in functional assays to determine its efficacy and signaling bias at the μ-opioid receptor. In HEK293 cells expressing the human μ-opioid receptor, this compound (at a concentration of 10 µM) was shown to inhibit forskolin-induced cAMP accumulation by 47%. wmcloud.org Inhibition of cAMP accumulation is indicative of G protein activation, specifically through inhibitory Gi/o proteins, a characteristic signaling pathway for activated μ-opioid receptors.
Further investigation, particularly with the analogue referred to as bilorphin (B10817563) (presented as FVVF-NH2, equivalent to this compound in some contexts), has provided detailed insights into its signaling profile. wmcloud.orgguidetopharmacology.orgwikipedia.org When normalized to the maximal response of Met-enkephalin, bilorphin exhibited similar maximal G protein efficacy to morphine. guidetopharmacology.org However, a progressive reduction in relative efficacy was observed across other pathways, including Ser375 phosphorylation, β-arrestin recruitment, and receptor internalization. guidetopharmacology.org Specifically, bilorphin produced almost no detectable internalization of the μ-opioid receptor compared to low levels induced by morphine and robust internalization driven by endomorphin-2 and Met-enkephalin. guidetopharmacology.org
Quantification of bias relative to morphine suggested that bilorphin (this compound) exhibits significant G protein bias, a profile reported to be similar to oliceridine, a G protein-biased drug candidate. guidetopharmacology.org This indicates that while this compound can activate G protein signaling, it is less effective at recruiting β-arrestin and inducing receptor internalization compared to unbiased or β-arrestin-biased opioid ligands.
| Compound | Assay Type | Effect on Signaling | Relative Efficacy (vs Met-enkephalin) | Bias (vs Morphine) |
| This compound | cAMP Accumulation | Inhibition | Not specified (47% inhibition at 10 µM) | G protein biased |
| Bilorphin (this compound) | G protein activation | Activation | Similar to morphine | G protein biased |
| Bilorphin (this compound) | β-arrestin recruitment | Reduced | Lower than morphine, endomorphin-2, Met-enkephalin | G protein biased |
| Bilorphin (this compound) | Receptor internalization | Minimal | Much lower than morphine, endomorphin-2, Met-enkephalin | G protein biased |
In Vivo Studies Utilizing Animal Models
Assessment of Pharmacological Responses in Rodents
Preclinical in vivo studies involving this compound or its analogues have been conducted in rodents to assess pharmacological responses. One such study evaluated the in vivo effects of bilorphin (identified as FVVF-NH2, corresponding to this compound) in mice using the hotplate test, a common assay for assessing antinociception (pain relief). guidetopharmacology.orgguidetopharmacology.org
In this specific assessment, bilorphin was administered to mice. However, at the tested doses (100 mg/kg administered subcutaneously or intravenously), bilorphin failed to inhibit nociception in the hotplate test. guidetopharmacology.org This result suggests that under the conditions of this particular experiment, this compound (bilorphin) did not demonstrate analgesic efficacy in this rodent model.
Comparative Analysis with Established Opioid Ligands
In vivo studies, while not always showing direct efficacy for this compound in the tested models, often involve comparisons with established opioid ligands to contextualize the observed effects or lack thereof. Although the in vivo hotplate test for bilorphin (this compound) yielded a negative result, the in vitro studies discussed earlier provide a basis for comparing its receptor binding and functional signaling profile with well-known opioid ligands such as morphine, endomorphin-2, and Met-enkephalin. guidetopharmacology.org
The comparative analysis in vitro revealed that while bilorphin (this compound) acts as a μ-opioid receptor agonist with comparable G protein efficacy to morphine, its significantly reduced capacity for β-arrestin recruitment and receptor internalization distinguishes it from less biased ligands like endomorphin-2 and Met-enkephalin. guidetopharmacology.org This biased signaling profile, observed in vitro, is a key characteristic that differentiates this compound from established, less-biased opioid agonists and is a focus of ongoing research into the potential therapeutic advantages of biased ligands.
| Compound | In Vivo Hotplate Test (Mice) |
| Bilorphin (this compound) | No inhibition of nociception at 100 mg/kg (s.c. or i.v.) guidetopharmacology.org |
Advanced Methodologies in Bilaid A1 Research
High-Throughput Screening (HTS) and Assay Development for Bilaid A1 Ligands
High-Throughput Screening (HTS) is a widely used method in drug discovery and biological research to rapidly test large libraries of chemical compounds for a specific biological activity. sci-hub.seresearchgate.net In the context of this compound, HTS can be applied to identify ligands that interact with its target receptors, such as the µ-opioid receptor, for which this compound is known to be an agonist. caymanchem.com
Developing effective HTS assays for this compound ligands involves designing experiments that can be miniaturized and automated to screen thousands or millions of compounds efficiently. researchgate.net These assays typically measure a biological response that occurs upon ligand binding, such as changes in enzyme activity, protein-ligand binding, or cellular signaling pathways. sci-hub.seresearchgate.net For this compound, assays could be developed to measure its ability to bind to or activate the µ-opioid receptor, potentially using fluorescent or radiolabeled analogs of this compound or related compounds. nih.gov HTS allows for the rapid identification of potential lead compounds that can then be further investigated. researchgate.net
Advanced Analytical Techniques for this compound Characterization
Detailed characterization of this compound is essential for understanding its chemical structure, purity, and behavior. Advanced analytical techniques play a critical role in this process. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, which are crucial for determining the exact molecular formula of this compound and identifying potential impurities. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comresearchgate.net This hyphenated technique is invaluable for separating this compound from complex mixtures, such as fungal extracts or synthesis reaction mixtures, before it is introduced into the mass spectrometer. nih.gov LC-MS/MS (tandem mass spectrometry) involves multiple stages of mass analysis, where the parent ion of this compound is fragmented, and the resulting fragment ions are detected. chromatographyonline.com This provides detailed structural information, helping to confirm the peptide sequence and identify post-translational modifications if present. chromatographyonline.com LC-MS/MS is widely used for the analysis of pharmaceutical compounds in complex biological matrices due to its high sensitivity and selectivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. mdpi.com For a peptide like this compound, NMR spectroscopy can be used to determine its three-dimensional structure in solution, including the conformation of the peptide chain and the orientation of its amino acid residues. mdpi.comnih.gov
NMR is particularly useful for studying the conformation of small molecules and can distinguish between isobaric compounds and positional isomers that might be difficult to differentiate by MS alone. nih.gov While NMR is generally less sensitive than MS, advancements in technology and techniques like hyphenated LC-NMR are being developed to improve its applicability to complex mixtures and lower concentration analytes. nih.gov Conformational studies using NMR can provide insights into how this compound interacts with its target receptor at a molecular level, which is vital for understanding its biological activity and for the rational design of analogs.
Proteomics and Target Validation Strategies for this compound
Proteomics is the large-scale study of proteins, including their identification, quantification, and characterization of their interactions and modifications. metwarebio.comnih.gov In the context of this compound research, proteomics can be used to identify the specific protein targets that this compound interacts with within a biological system. metwarebio.comresearchgate.net While this compound is known to target the µ-opioid receptor, proteomics can help confirm this interaction and potentially reveal other off-target interactions, which is important for understanding its full biological profile. biognosys.com
Target validation strategies using proteomics aim to confirm that the identified protein is indeed a relevant target for the observed biological effect of this compound. metwarebio.comrapidnovor.com Techniques such as pull-down assays coupled with MS can isolate proteins that bind to this compound. nih.gov Structural proteomics, particularly using techniques like high-resolution limited proteolysis coupled with mass spectrometry (HR-LiP-MS), can provide insights into the specific binding sites of this compound on its target proteins and reveal conformational changes induced by binding. biognosys.com This detailed information supports target validation and can guide lead optimization efforts. biognosys.com
Genetic and Epigenetic Modulation of Fungal Biosynthesis for Bilaid Production
Bilaid A is a natural product from Penicillium sp. MST-MF667, and this compound is a semi-synthetic analog. bioaustralis.com Research into the biosynthesis of Bilaid A in the fungal producer can provide insights into potential methods for enhancing its production or generating analogs through fermentation. Fungal secondary metabolism, which includes the production of compounds like Bilaid A, is often regulated by genetic and epigenetic mechanisms. mdpi.comnih.gov
Many fungi possess gene clusters responsible for producing secondary metabolites, but these genes may be silenced or expressed at low levels under standard laboratory conditions. mdpi.comresearchgate.net Genetic modulation techniques, such as overexpression or knockout of genes involved in the biosynthetic pathway or regulatory elements, can be used to increase the yield of Bilaid A. nih.gov
Epigenetic modulation involves altering gene expression without changing the underlying DNA sequence. mdpi.comfrontiersin.org Chemical epigenetic modifiers, such as inhibitors of DNA methyltransferases or histone deacetylases, can be added to fungal cultures to activate silent biosynthetic gene clusters and enhance the production of secondary metabolites. mdpi.comnih.govresearchgate.net This approach has been shown to increase the diversity and yield of fungal natural products. mdpi.comnih.govresearchgate.net Applying these genetic and epigenetic strategies to Penicillium sp. MST-MF667 could potentially lead to improved and more cost-effective production of Bilaid A, which serves as a precursor for this compound.
Future Perspectives and Research Directions for Bilaid A1 in Biomedical Science
Further Elucidation of the Complete Biosynthetic Pathway and Regulation
Bilaid A1 is a natural product derived from a fungal source caymanchem.combioaustralis.com. Elucidating the complete biosynthetic pathway responsible for its production is a critical area for future research. Understanding the enzymes, genes, and regulatory mechanisms involved in this compound biosynthesis could pave the way for controlled production, yield optimization, and the generation of novel analogues through biosynthetic engineering.
Research into the biosynthesis of other fungal and bacterial natural products has revealed complex pathways involving various enzymes, including non-ribosomal peptide synthetases (NRPSs), polyketide synthases, and modifying enzymes escholarship.orgrsc.orgresearchgate.net. For instance, the biosynthesis of napyradiomycins, another family of natural products, involves specific prenyltransferases and haloperoxidases escholarship.org. Similarly, studies on the biosynthesis of cyclic lipopeptides like laxaphycins have identified unusual branching pathways and enzymes supplying non-proteinogenic amino acids rsc.org.
Future studies on this compound biosynthesis could involve genomic analysis of the producing Penicillium strain to identify potential biosynthetic gene clusters (BGCs). researchgate.net Techniques such as gene knockout or overexpression, coupled with intermediate isolation and structural characterization, would be essential to map the enzymatic steps involved. Investigating the environmental factors and regulatory elements that influence the expression of these BGCs would also be crucial for optimizing this compound production and understanding its biological role in the producing organism. While the origin is known caymanchem.combioaustralis.com, the specific, detailed enzymatic cascade and its regulation for this compound remain areas requiring dedicated research.
Exploration of Novel Biological Activities Beyond Opioid Receptor Modulation
While this compound is known for its activity at the µ-opioid receptor caymanchem.combioaustralis.com, natural products often exhibit polypharmacology, interacting with multiple biological targets. Exploring potential biological activities of this compound beyond opioid receptor modulation is a significant future direction.
Opioid receptors themselves have been implicated in various physiological and pathological processes beyond pain, including roles in cancer pathology nih.gov and modulating gut community composition nih.gov. While these studies focus on opioid receptors generally or other specific compounds nih.govnih.gov, they raise the possibility that ligands like this compound could have effects in these systems.
Future research could involve high-throughput screening of this compound against a diverse panel of receptors, enzymes, and other biological targets to identify any off-target interactions or novel activities. researchgate.net This could reveal potential therapeutic applications in areas unrelated to pain management or provide insights into the broader biological role of this tetrapeptide. Techniques such as phenotypic screening in various cell-based or in vivo models could also uncover unanticipated biological effects. mdpi.com
Development of this compound-Based Chemical Probes for Receptor Studies
Chemical probes are invaluable tools for studying receptor function, localization, and interactions researchgate.netnih.gov. Developing chemical probes based on the structure of this compound could significantly advance research into the µ-opioid receptor and any other targets this compound might interact with.
Chemical probes are typically small molecules conjugated with a tag, such as a fluorescent moiety, a radioactive isotope, or a reactive group, that allows for the detection or manipulation of the target protein nih.govmdpi.com. For instance, fluorescent ligands have been used for visualizing receptors on the cell membrane and quantifying binding kinetics mdpi.com. Covalent ligands can facilitate structure elucidation and be used as affinity-based probes for studying receptor localization and target engagement nih.gov.
Given this compound's known binding to the µ-opioid receptor caymanchem.com, conjugating it with fluorescent tags could allow for detailed studies of receptor distribution, internalization, and trafficking. Developing photoaffinity probes based on this compound could enable the identification of interacting proteins or the precise mapping of its binding site on the receptor through techniques like mass spectrometry researchgate.net. While chemical probes have been developed for other receptors, such as adenosine (B11128) receptors mdpi.comnih.gov, specific this compound-based probes have not been detailed in the reviewed literature, highlighting this as a key area for future development.
Conceptualizing this compound as a Scaffold for Rational Drug Discovery (excluding clinical development)
Rational drug design often involves using known bioactive molecules as scaffolds for developing new compounds with improved properties or novel activities researchgate.netlifechemicals.comslideshare.net. This compound, as a tetrapeptide with demonstrated biological activity, can be conceptualized as a potential scaffold for the discovery of new drug candidates.
The scaffold-based approach involves identifying a core structure (scaffold) and then modifying it by attaching different chemical groups at various positions to create a library of analogues lifechemicals.comnih.gov. This allows for systematic exploration of the structure-activity relationship (SAR) and optimization of properties such as potency, selectivity, and metabolic stability slideshare.net.
As a peptide, this compound offers multiple sites for modification, including the amino and carboxyl termini and the side chains of the constituent amino acids (Phenylalanine and Valine) caymanchem.com. Future research could involve synthesizing libraries of this compound analogues with modifications designed to enhance its affinity or bias at the µ-opioid receptor, or to confer activity at other targets identified through novel activity screening. mdpi.comelifesciences.org This rational design process, guided by structural information of this compound and its targets, could lead to the discovery of novel compounds with desirable pharmacological profiles, excluding any clinical development aspects. researchgate.netmdpi.com The exploration of this compound as a scaffold aligns with strategies in medicinal chemistry to generate diverse compounds from promising core structures. lifechemicals.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming biomedical research and drug discovery inl.govmdpi.com. Integrating AI/ML approaches into this compound research could accelerate the understanding of its biology and facilitate the discovery of related therapeutic agents.
AI/ML techniques can be applied to various stages of research, including target identification, compound design and optimization, prediction of biological activity, and analysis of complex biological data aim-ahead.netaaai.orgresearchgate.net. In the context of this compound, AI/ML could be used to analyze data generated from high-throughput screening to identify potential correlations between structural features and biological activities. mdpi.com
Specifically, ML algorithms could be trained on datasets of this compound analogues and their activities to build predictive models for designing compounds with desired properties. aaai.org AI could also be employed to analyze genomic data from the Penicillium strain to assist in the identification and annotation of genes involved in this compound biosynthesis. inl.gov Furthermore, if this compound is used as a scaffold, AI/ML can aid in the virtual screening of large chemical libraries based on the this compound structure or in predicting the potential interactions of designed analogues with various biological targets. While AI/ML are widely used in biomedical fields inl.govmdpi.comaim-ahead.netresearchgate.net, their specific application to this compound research represents a future opportunity.
Q & A
Q. What methodologies identify degradation products of this compound in long-term storage?
- Methodological Answer : Utilize high-resolution MS (HRMS) coupled with molecular networking (GNPS platform) to map degradation pathways. Isolate intermediates via preparative TLC and characterize using tandem MS/MS. Compare degradation kinetics under ICH Q1A(R2) guidelines for pharmaceutical stability .
Methodological Guidelines
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting bioactivity data .
- Theoretical Frameworks : Link studies to systems biology or QSAR models to predict structure-activity relationships .
- Ethical Compliance : Include conflict-of-interest disclosures and data accessibility statements per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
